Introduction: A Versatile Building Block in Medicinal Chemistry
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3',4',5'-Trimethoxycinnamoyl Chloride: Properties, Synthesis, and Applications
3',4',5'-Trimethoxycinnamoyl chloride, an acyl chloride derivative of 3,4,5-trimethoxycinnamic acid (TMCA), is a highly valuable and reactive intermediate in synthetic organic chemistry. Its structure is foundational to a class of compounds with significant therapeutic potential, drawing inspiration from naturally occurring phenylpropanoids.[1][2] The parent acid, TMCA, is an active metabolite found in traditional medicinal plants and is recognized for its own biological activities, including anticonvulsant and sedative effects.[1] The conversion of the relatively stable carboxylic acid to the highly electrophilic acyl chloride dramatically enhances its reactivity, making it a pivotal reagent for introducing the 3,4,5-trimethoxycinnamoyl moiety into diverse molecular scaffolds.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of 3',4',5'-Trimethoxycinnamoyl chloride. The focus is on providing practical, field-proven insights and robust protocols to enable its effective use in the laboratory.
PART 1: Core Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible chemical synthesis. The following sections detail the essential physical properties and the spectroscopic fingerprint of 3',4',5'-Trimethoxycinnamoyl chloride.
Physicochemical Data Summary
The fundamental properties of 3',4',5'-Trimethoxycinnamoyl chloride are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | [3] |
| Synonyms | 3',4',5'-Trimethoxycinnamoyl chloride | [3] |
| CAS Number | 10263-19-1 | [3][4] |
| Molecular Formula | C₁₂H₁₃ClO₄ | [3] |
| Molecular Weight | 256.68 g/mol | [3] |
| Appearance | Data not consistently available; likely a solid | |
| Melting Point | Data not available in searched sources | |
| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Benzene); Reacts with water and protic solvents. | [5] |
Spectroscopic Characterization
The unique structural features of 3',4',5'-Trimethoxycinnamoyl chloride give rise to a distinct spectroscopic signature, which is essential for confirming its successful synthesis and purity.
-
¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. Key expected signals include:
-
Vinyl Protons : Two doublets between δ 6.0 and 8.0 ppm. The proton on the carbon adjacent to the carbonyl (Hα) will be downfield of the proton on the carbon adjacent to the aromatic ring (Hβ). They will exhibit a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration of the double bond.[6][7]
-
Aromatic Protons : A singlet peak typically appearing between δ 6.5 and 7.5 ppm. The magnetic equivalence of the two aromatic protons (at C-2' and C-6') is due to the symmetrical substitution pattern on the phenyl ring.
-
Methoxy Protons : Two singlets. One singlet integrating to 6H for the two equivalent methoxy groups at C-3' and C-5', and another singlet integrating to 3H for the C-4' methoxy group. These peaks typically appear between δ 3.7 and 4.0 ppm.[6][7]
-
-
¹³C NMR Spectroscopy : The carbon spectrum provides confirmation of the carbon framework. Expected signals include:
-
Carbonyl Carbon : A signal in the range of δ 165-170 ppm for the acyl chloride.
-
Alkene Carbons : Two signals in the vinyl region (δ 115-150 ppm).
-
Aromatic Carbons : Signals corresponding to the substituted phenyl ring, including quaternary carbons.
-
Methoxy Carbons : Signals around δ 56-61 ppm.[6]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is a rapid tool for identifying the key functional groups.
-
C=O Stretch (Acyl Chloride) : A strong, sharp absorption band is expected at a high frequency, typically in the range of 1750-1800 cm⁻¹, which is characteristic of an acyl chloride carbonyl.
-
C=C Stretch (Alkene) : A medium intensity band around 1630 cm⁻¹.[6]
-
C-O Stretch (Methoxy) : Strong bands in the fingerprint region, typically around 1120-1250 cm⁻¹.[6]
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight (256.68 g/mol ), with a characteristic M+2 isotopic peak for the chlorine atom (~32.5% of the M peak).[3]
-
Key Fragments : Common fragmentation patterns for related trimethoxybenzoyl compounds involve the formation of a stable trimethoxybenzoyl or cinnamoyl cation.[8]
-
PART 2: Synthesis, Reactivity, and Core Applications
As a reactive intermediate, the utility of 3',4',5'-Trimethoxycinnamoyl chloride is defined by its synthesis and subsequent reactions.
Synthesis from 3,4,5-Trimethoxycinnamic Acid
The most direct and common method for preparing 3',4',5'-Trimethoxycinnamoyl chloride is the reaction of the parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][9][10] Thionyl chloride is frequently used due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[9][10]
This protocol is based on established literature procedures for converting carboxylic acids to acyl chlorides.[5][11]
Materials:
-
3,4,5-Trimethoxycinnamic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, e.g., 10-40 eq, can also be used as solvent)
-
Anhydrous benzene or methylene chloride (optional, as solvent)
-
Round-bottom flask with reflux condenser and drying tube (or inert atmosphere)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.
-
Reagent Addition : Add 3,4,5-Trimethoxycinnamic acid (e.g., 3.62 mmol, 0.86 g) to the flask. Carefully add an excess of thionyl chloride (e.g., 137 mmol, 16.3 g).[5] The reaction can be run neat in SOCl₂ or with an anhydrous solvent like benzene.
-
Heating : Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 45-90 minutes.[5] The progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification : Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, the resulting crude residue can be co-evaporated with an anhydrous solvent like dry benzene or toluene multiple times.[5] The final product is typically a solid or oil and is used in the next step without further purification due to its moisture sensitivity.
Causality and Expertise:
-
Excess Thionyl Chloride : Using an excess of SOCl₂ drives the reaction to completion according to Le Châtelier's principle.
-
Reflux : Heating accelerates the reaction rate. The mechanism involves the formation of a highly reactive chlorosulfite intermediate, which readily undergoes nucleophilic attack by the chloride ion.[10]
-
Anhydrous Conditions : It is critical to perform the reaction under strictly anhydrous conditions, as acyl chlorides react readily with water to revert to the carboxylic acid.
Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Chemical Reactivity and Key Synthetic Applications
The high electrophilicity of the carbonyl carbon makes 3',4',5'-Trimethoxycinnamoyl chloride an excellent acylating agent for a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecules.[12]
The reaction of 3',4',5'-Trimethoxycinnamoyl chloride with primary or secondary amines is a robust and efficient method for forming stable amide bonds.[13] These resulting amide derivatives are a major focus in medicinal chemistry, with many exhibiting promising biological activities, including antitumor and CNS-modulating properties.[1][14][15]
This protocol describes a general procedure for amide coupling, often referred to as the Schotten-Baumann reaction.[13][16]
Materials:
-
3',4',5'-Trimethoxycinnamoyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Tertiary base (e.g., triethylamine (TEA) or pyridine, 1.1-1.5 eq)
-
Anhydrous solvent (e.g., methylene chloride (DCM), THF, or benzene)
-
Separatory funnel, standard glassware
-
Aqueous work-up solutions (e.g., 1M HCl, sat. NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Amine Solution : In a fume hood, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition : Dissolve the freshly prepared 3',4',5'-Trimethoxycinnamoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove any unreacted starting acid), and brine (to remove residual water).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.
-
Purification : The crude product can be purified by recrystallization or flash column chromatography on silica gel.[5]
Causality and Expertise:
-
Role of the Base : The tertiary amine base (TEA) is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[12] This prevents the protonation of the reactant amine, which would render it non-nucleophilic, and drives the reaction towards the product.
-
Temperature Control : The initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
Caption: Standard laboratory workflow for the synthesis of amides from acyl chlorides.
PART 3: Safety, Handling, and Storage
Due to its high reactivity, proper handling of 3',4',5'-Trimethoxycinnamoyl chloride is paramount for laboratory safety. The information below is a summary of key safety protocols.
-
Hazard Identification : This compound is classified as corrosive and moisture-sensitive.
-
It causes severe skin burns and eye damage.[17]
-
It may cause respiratory irritation.
-
It reacts with water, releasing corrosive HCl gas.
-
-
Personal Protective Equipment (PPE) : Strict adherence to PPE protocols is mandatory.
-
Hand Protection : Wear impervious gloves (e.g., nitrile).
-
Eye Protection : Use safety goggles and a face shield.
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[17]
-
-
Handling Protocols :
-
Always handle 3',4',5'-Trimethoxycinnamoyl chloride inside a certified chemical fume hood to avoid inhalation of vapors or dust.[17]
-
Prevent all contact with skin and eyes.[17]
-
Use a closed system where possible and ensure the work area is well-ventilated.[17]
-
Keep away from water and other incompatible materials (e.g., alcohols, amines, bases).
-
Wash hands and face thoroughly after handling.[17]
-
-
Storage :
-
Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.[18]
-
Conclusion
3',4',5'-Trimethoxycinnamoyl chloride is a potent and versatile acylating agent that serves as a critical gateway to a wide array of biologically active amides and esters. Its synthesis from the corresponding cinnamic acid is straightforward, though it demands rigorous anhydrous conditions. The high reactivity of the acyl chloride function enables efficient coupling with a broad range of nucleophiles under mild conditions. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its synthetic potential to build novel molecular architectures with therapeutic promise.
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